molecular formula C24H19Cl2NO4 B1310873 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid CAS No. 352351-61-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Cat. No. B1310873
M. Wt: 456.3 g/mol
InChI Key: PGIMVGROPOKRNA-JOCHJYFZSA-N
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Description

Molecular Structure Analysis

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Scientific Research Applications

Synthesis of β-Peptides

The preparation of new N-Fmoc-protected β2-homoamino acids, utilizing a key step involving diastereoselective amidomethylation, showcases the application of Fmoc-amino acids in the solid-phase synthesis of β-peptides. This method is noted for its suitability for large-scale preparation, indicating the compound's vital role in peptide synthesis and design (Šebesta & Seebach, 2003).

Development of Unnatural Amino Acids

The synthesis of differentially protected azatryptophan derivatives, employing a Negishi coupling, highlights the compound's utility in the development of unnatural amino acids for peptide-based drug discovery. The study emphasizes the ease of removing protecting groups, showcasing the compound's versatility in synthetic chemistry (Nimje et al., 2020).

Photophysics and Bioimaging Applications

Research into the linear and nonlinear photophysics of a water-soluble fluorene derivative, along with its application in two-photon fluorescence microscopy for integrin imaging, illustrates the compound's potential in bioimaging and photophysical studies. This application is significant for medical diagnostics and research, highlighting its role in enhancing imaging techniques (Morales et al., 2010).

Self-Assembly and Material Science

The study of self-assembled structures formed by Fmoc modified aliphatic amino acids under various conditions reveals the compound's utility in material science. The ability to form diverse morphologies such as flower-like and tube-like structures demonstrates its importance in designing novel materials with potential applications in nanotechnology and material design (Gour et al., 2021).

properties

IUPAC Name

(2R)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIMVGROPOKRNA-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

CAS RN

352351-61-2
Record name 352351-61-2
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